molecular formula C10H14N2O B1458353 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1820716-83-3

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B1458353
M. Wt: 178.23 g/mol
InChI Key: WBRNGYXMCMMMAF-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound . It has a molecular weight of 178.23 . The IUPAC name for this compound is 6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is characterized by a fused system of two pyridine rings . The InChI code for this compound is 1S/C10H14N2O/c1-7-6-9-8 (4-3-5-11-9)12-10 (7)13-2/h6,11H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a solid compound .

Scientific Research Applications

Synthesis for Pharmaceutical Intermediates The compound has been involved as an intermediate in the synthesis of other complex molecules. For instance, it was used in the synthesis of non-steroidal anti-inflammatory agents, demonstrating its importance as a chemical intermediate in pharmaceutical manufacturing (Hutchinson et al., 2003).

Biological Activities and Applications

Cancer Research and Treatment A novel naphthyridine derivative showed significant anticancer activity against the human malignant melanoma cell line A375. It was found to induce necroptosis at low concentrations and apoptosis at high concentrations, indicating its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Chemical Synthesis and Cell Line Activity The compound's derivatives have shown cytotoxicity against cancer cell lines, suggesting their potential utility in cancer treatment. The structural activity relationship of these derivatives provides valuable insights for drug design and development (Murugesh et al., 2014).

Future Directions

Naphthyridines, including 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, present a wide range of biological activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potential applications in medicine, particularly in cancer and infectious diseases treatment, make them a promising area for future research .

properties

IUPAC Name

6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-9-8(4-3-5-11-9)12-10(7)13-2/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRNGYXMCMMMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196847
Record name 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

CAS RN

1820716-83-3
Record name 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820716-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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